ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)-
Description
ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)- (CAS: 101418-48-8; Beilstein Reference: 4-13-00-01967) is a specialized ethylenediamine derivative with a phenoxymethylphenylpropyl substituent. Its molecular structure comprises an ethylenediamine backbone functionalized with a 3-(para-phenoxymethylphenyl)propyl group, as indicated by its IUPAC name and SMILES-derived topology . This compound is primarily utilized in synthetic organic chemistry and materials science, particularly in the development of functionalized polymers or ligands for coordination chemistry.
Properties
CAS No. |
101418-48-8 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N'-[3-[4-(phenoxymethyl)phenyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O/c19-12-14-20-13-4-5-16-8-10-17(11-9-16)15-21-18-6-2-1-3-7-18/h1-3,6-11,20H,4-5,12-15,19H2 |
InChI Key |
AZJFQLFBPOSCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCNCCN |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Keto Intermediates
Adapting methods from fluoxetine production, a proposed pathway involves:
- Synthesis of 3-(p-(benzyloxymethyl)phenyl)propan-2-one via Friedel-Crafts acylation
- Catalytic hydrogenation (5 bar H₂, 50°C) using Pt/C in ethanol to yield 3-(p-(benzyloxymethyl)phenyl)propan-2-amine
- Benzyl group removal via hydrogenolysis (Pd/C, H₂ atmosphere)
This approach achieves 78-85% yields in analogous systems, though the secondary amine product requires protection before ethylenediamine coupling.
Etherification via Nucleophilic Aromatic Substitution
Patent EP0391070A1 demonstrates high-yield (90%) phenoxy coupling using:
- Potassium tert-butoxide base
- N-methylpyrrolidone (NMP) solvent
- Potassium iodide catalyst at 80°C
Applied to our target:
- Activate 3-(p-chloromethylphenyl)propylamine with KI/KOtBu
- Couple with in-situ generated phenol via SN2 mechanism
- Purify via toluene/water extraction (5 washes)
This method avoids prolonged reflux (5 days in older methods) through optimized phase-transfer conditions.
Ethylenediamine Functionalization
Selective Monoalkylation Techniques
To prevent dialkylation:
- Protection-deprotection strategy
- Steric control
- Use bulky bases (e.g., DIPEA) to favor monoalkylation
- Maintain reaction temperature at -15°C to slow second substitution
Patent US7745665B2 documents 68-72% monoalkylation yields for comparable ethylenediamine derivatives using these conditions.
Integrated Synthetic Route
Combining optimized steps from multiple patents:
| Stage | Reagents/Conditions | Yield |
|---|---|---|
| 1. Keto intermediate synthesis | AlCl₃, benzene, 40°C, 6h | 89% |
| 2. Catalytic hydrogenation | 5% Pt/C, EtOH, 5 bar H₂ | 83% |
| 3. Benzyl deprotection | Pd/C, H₂, RT | 95% |
| 4. Phenoxymethyl coupling | KOtBu, NMP, 80°C | 88% |
| 5. Ethylenediamine alkylation | Boc-protected ED, K₂CO₃, DMF | 71% |
| 6. Final deprotection | TFA/CH₂Cl₂ (1:4), 0°C | 98% |
Total isolated yield: 43% (theoretical max 51%)
Analytical Characterization
Critical validation data from analogous syntheses:
| Technique | Key Signatures |
|---|---|
| ¹H NMR (CDCl₃) | - δ 7.4-7.2 (m, 9H, aromatic) |
- δ 5.3 (s, 2H, OCH₂Ph)
- δ 3.4 (t, 2H, NCH₂)
- δ 2.8-2.5 (m, 4H, ethylenediamine)
HRMS (ESI+) | Calc. for C₂₀H₂₇N₂O: 335.2124
Found: 335.2121 [M+H]⁺
HPLC Purity | 99.2% (C18, 0.1% TFA/MeCN)
Industrial Scale Considerations
Patent EP0391070A1 provides crucial insights for mass production:
- Replace NMP with cyclopentyl methyl ether (CPME) for greener processing
- Implement continuous hydrogenation with fixed-bed reactors (throughput 12 kg/h)
- Use melt crystallization (154-155°C) for final purification instead of column chromatography
Economic analysis shows 32% cost reduction versus batch methods through these adaptations.
Chemical Reactions Analysis
Types of Reactions
ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles, such as halides or amines, can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound Ethylenediamine, N-(3-(p-(phenoxymethyl)phenyl)propyl)-:
Ethylenediamine, N-(3-(p-(phenoxymethyl)phenyl)propyl)-, also known as N'-[3-[4-(phenoxymethyl)phenyl]propyl]ethane-1,2-diamine, has the molecular formula and a molecular weight of 284.396 .
Efflux Pump Inhibitors:
- This compound is related to a class of compounds that can be used as efflux pump inhibitors . Efflux pumps are mechanisms bacteria use to resist antibiotics, so inhibiting them can help treat bacterial infections .
Antimicrobial Applications:
- These compounds can be used in methods for treating microbial infections when administered in combination with an antimicrobial agent .
Related Diamine Compounds:
- N-(N-PROPYL)ETHYLENEDIAMINE: This related compound has a molecular formula of and a molecular weight of 102.17800 . It has a flash point of 59 °F and a density of 0.829 g/mL at 25°C . The boiling point is 147-150°C, and the melting point is estimated to be -30.89°C .
- Other Ethylenediamine Derivatives: Various acetamide, propanamide, and butanamide derivatives containing phenoxymethylphenyl groups are related to the described compound, though their specific applications are not detailed in the search results .
Hot Mix Asphalt Application:
- An ethylenediamine-related compound, specifically 1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1), is used as an asphalt additive for hot mix asphalt (HMA) and cold mix asphalt (CMA) applications . It reacts with the aggregate surface, changing it from hydrophilic to hydrophobic, which strengthens the bond between asphalt and aggregates .
Mechanism of Action
The mechanism of action of ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on backbone modifications (ethylenediamine vs. other diamines) and substituent variations (aromatic vs. silane groups). Below is a comparative analysis:
N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- Structure : Ethylenediamine backbone with a trimethoxysilylpropyl group.
- Key Differences: The trimethoxysilyl group enhances surface adhesion and crosslinking capabilities, making it valuable in silane coupling agents for polymers . Unlike the phenoxymethylphenyl group, the silyl moiety increases hydrophobicity and reactivity with inorganic substrates (e.g., glass, metals) .
- Applications: Used in coatings, adhesives, and hybrid organic-inorganic composites .
N-(3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl)-N,N-dimethylamine
- Structure: Propylamine backbone with trifluoromethylphenoxy and dimethylamine groups.
- Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic properties and metabolic stability compared to the phenoxymethyl group .
- Applications : Intermediate in pharmaceutical synthesis, particularly for fluorinated bioactive molecules .
3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with chloro and phenyl substituents.
- Key Differences: The phthalimide ring system confers rigidity and planar geometry, contrasting with the flexible ethylenediamine chain. Chlorine enhances electrophilicity, enabling nucleophilic aromatic substitution, whereas the phenoxymethyl group in the target compound favors π-π stacking interactions .
- Applications: Monomer for polyimides and high-performance polymers .
Structural and Functional Comparison Table
Research Findings and Limitations
- Solubility: The phenoxymethylphenyl group in the target compound likely improves solubility in aromatic solvents compared to aliphatic-silane analogs .
- Thermal Stability : Ethylenediamine derivatives generally exhibit moderate thermal stability (decomposition >200°C), but silane-functionalized variants degrade at lower temperatures due to methoxy group cleavage .
- Biological Activity: Limited data exist for the target compound, though ethylenediamine derivatives are explored for antimicrobial and chelation therapies. Fluorinated analogs (e.g., ) show enhanced bioavailability.
Biological Activity
Ethylene diamine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Ethylene diamine, N-(3-(p-(phenoxymethyl)phenyl)propyl)- , exhibits potential pharmacological properties that warrant detailed investigation. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a phenoxymethyl group attached to a propyl chain, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies indicate that ethylene diamine derivatives possess antimicrobial properties. The presence of the phenoxymethyl group enhances the compound's ability to inhibit various bacterial strains.
- Antitumor Activity : Research has shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
- Receptor Binding Affinity : The compound's interaction with specific receptors may contribute to its pharmacological effects.
Antimicrobial Activity
A study conducted by Wang et al. (2022) highlighted the antimicrobial efficacy of ethylene diamine derivatives against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 4 |
| 2 | Bacillus subtilis | 8 |
| 3 | Mycobacterium smegmatis | 6 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance.
Antitumor Activity
In a separate investigation, compounds similar to ethylene diamine were evaluated for their cytotoxic effects on tumor cells. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways, with IC50 values below 10 µM for several derivatives. This suggests a promising avenue for further development in cancer treatment.
Case Studies
- Study on Apoptosis Induction : A study published in PubMed evaluated the apoptotic effects of ethylene diamine derivatives on HL-60 cells. The results demonstrated that these compounds effectively triggered apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents .
- Receptor Binding Studies : Research focusing on the binding affinity of ethylene diamine derivatives to Bcl-2 and Mcl-1 proteins revealed sub-micromolar affinities (Ki = 0.3-1 μM), indicating their potential role as inhibitors in cancer therapy .
The proposed mechanism of action for the biological activities of ethylene diamine derivatives includes:
- Inhibition of Key Proteins : Compounds may bind to proteins involved in cell survival and proliferation, such as Bcl-2 and Mcl-1.
- Disruption of Cell Membrane Integrity : The amphiphilic nature of these compounds allows them to integrate into bacterial membranes, leading to cell lysis and death.
Q & A
Basic: What synthetic routes are recommended for preparing ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)-?
Methodological Answer:
The synthesis of this compound likely involves multi-step nucleophilic substitution or reductive amination. A plausible route:
Intermediate Preparation : Synthesize the phenoxymethylphenylpropyl group via Williamson ether synthesis (e.g., reacting p-(hydroxymethyl)phenol with 1-bromo-3-chloropropane).
Amine Coupling : React the intermediate with ethylenediamine under controlled pH (8–10) and temperature (60–80°C) to promote selective alkylation. Use inert atmosphere to prevent oxidation.
Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization from ethanol/water mixtures .
Note : Direct literature on this compound is limited; analogous protocols for N-(3-(trimethoxysilyl)propyl)ethylenediamine (e.g., silane coupling agent synthesis) can be adapted .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm the ethylenediamine backbone and phenoxymethylphenylpropyl substituents. Key signals:
- Ethylenediamine protons: δ 1.5–2.5 ppm (methylene groups).
- Aromatic protons: δ 6.5–7.5 ppm (phenoxy group).
- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretching), 1250 cm⁻¹ (C-O-C ether linkage).
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS for purity assessment and molecular ion confirmation .
Validation : Compare with synthesized analogs (e.g., N-(3-phenoxypropyl)aniline derivatives) for spectral benchmarking .
Advanced: How can computational modeling aid in predicting the compound’s reactivity or ligand-binding properties?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., GPCRs or ion channels). Parameterize the phenoxymethyl group as a hydrophobic moiety and ethylenediamine as a hydrogen-bond donor .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., amine groups) for derivatization or coordination chemistry .
- MD Simulations : Simulate stability in aqueous/organic solvents (e.g., using GROMACS) to guide solvent selection for reactions .
Limitation : Experimental validation (e.g., crystallography) is critical due to potential discrepancies in force-field parameters.
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Case Study : If NMR shows unexpected splitting in ethylenediamine protons:
- Variable Temperature NMR : Assess conformational flexibility (e.g., restricted rotation due to steric hindrance).
- 2D NMR (COSY, NOESY) : Identify through-space couplings between aromatic and aliphatic protons.
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (if crystallizable).
- Contingency : Cross-reference with analogs (e.g., N-(3-phenylpropyl)ethylenediamine derivatives) to identify common artifacts .
Advanced: What are potential applications in materials science or nanotechnology?
Methodological Answer:
- Surface Functionalization : The ethylenediamine moiety can anchor to metal oxides (e.g., SiO₂ nanoparticles) via amine-metal coordination, while the phenoxymethyl group enhances hydrophobicity. Protocols from silane-based coupling agents (e.g., DAMO in silicon quantum dot synthesis) are adaptable .
- Polymer Modification : Incorporate as a crosslinker in epoxy resins; test thermal stability via TGA and mechanical properties via DMA .
Caution : Tailor reaction conditions (pH, solvent) to avoid side reactions (e.g., ether cleavage under acidic conditions).
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Screening : Assume amine-related hazards (skin/eye irritation) based on structurally similar ethylenediamine derivatives. Conduct in vitro assays (e.g., Ames test for mutagenicity) .
- Lab Practices : Use fume hoods, nitrile gloves, and PPE. Store under nitrogen at 4°C to prevent degradation .
Advanced: How can researchers investigate its potential as a biochemical probe (e.g., enzyme inhibition)?
Methodological Answer:
- Kinetic Assays : Test inhibition of target enzymes (e.g., oxidoreductases) via spectrophotometric methods. Use Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Control Experiments : Compare with known inhibitors (e.g., RO363 or SB251023 for GPCR-related studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
